molecular formula C15H10ClFN4OS2 B2372468 1-((2-chloro-6-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1215612-87-5

1-((2-chloro-6-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2372468
CAS RN: 1215612-87-5
M. Wt: 380.84
InChI Key: KIZPETURFXPGGR-UHFFFAOYSA-N
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Description

The compound “1-((2-chloro-6-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a complex organic molecule. It contains several functional groups and rings, including a thieno ring, a triazolo ring, and a pyrimidinone ring . The molecule also contains a chloro and a fluoro substituent attached to a benzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the molecule suggests a fairly rigid structure. The chloro and fluoro substituents on the benzyl group could potentially influence the molecule’s reactivity and properties . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups and overall structure. The presence of a thioether (sulfur-containing) group could make the molecule susceptible to oxidation . The triazolo and pyrimidinone rings could also participate in various reactions . Further studies would be needed to fully understand the compound’s reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine could increase the compound’s stability and lipophilicity . The compound’s thermal stability, density, and other properties could be determined using various analytical techniques .

Scientific Research Applications

Laboratory Chemicals

This compound can be used as a laboratory chemical for the synthesis of other substances . It’s a common practice in chemical research to use complex compounds as starting materials for synthesizing other chemicals.

Heat-Resistant Explosives

The compound has been mentioned in the context of heat-resistant explosives . It’s possible that the compound or its derivatives could be used in the development of new, more stable explosives.

Janus Kinase 2 (JAK2) Inhibitor

The compound has a similar structure to Upadacitinib , a known Janus kinase 1 (JAK1) inhibitor. Given the structural similarity, it’s possible that this compound could also act as a JAK2 inhibitor . JAK inhibitors are used in the treatment of several autoimmune disorders, including rheumatoid arthritis, Crohn’s disease, ulcerative colitis, atopic dermatitis, and psoriatic arthritis .

Treatment of Ankylosing Spondylitis

Ankylosing spondylitis (AS) is an inflammatory, progressive autoimmune disease that affects the joints of the spine . Given the compound’s potential as a JAK inhibitor, it could be investigated as a potential treatment for AS .

Treatment of Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic inflammatory disorder affecting many joints, including those in the hands and feet . As a potential JAK inhibitor, this compound could be used in the treatment of RA .

Treatment of Psoriatic Arthritis

Psoriatic arthritis is a type of arthritis that affects some people who have psoriasis — a condition that features red patches of skin topped with silvery scales . This compound could potentially be used in the treatment of psoriatic arthritis .

Safety And Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. The compound could potentially be harmful if inhaled, ingested, or if it comes into contact with skin . It’s always important to refer to the compound’s Safety Data Sheet (SDS) for detailed safety information .

properties

IUPAC Name

12-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN4OS2/c1-20-13(22)12-11(5-6-23-12)21-14(20)18-19-15(21)24-7-8-9(16)3-2-4-10(8)17/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZPETURFXPGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=C(C=CC=C4Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-chloro-6-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

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